N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
Description
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a 5-methoxyindole moiety, a pyrazole core, and a pyridine substituent. The indole group is linked to the pyrazole via an ethyl chain, while the pyridine ring is directly attached to the pyrazole at position 2. This compound is structurally distinct from classical tryptamine derivatives (e.g., 5-MeO-DiPT) due to its pyrazole-carboxamide core and pyridine substitution, which may confer unique pharmacological properties .
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-27-15-4-5-17-16(9-15)13(12-23-17)6-8-22-20(26)19-10-18(24-25-19)14-3-2-7-21-11-14/h2-5,7,9-12,23H,6,8H2,1H3,(H,22,26)(H,24,25) |
InChI Key |
KTCMGFORZMGBAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Construction of the Pyrazole Ring: The pyrazole ring is often formed via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Final Coupling: The final step involves coupling the indole and pyridine-pyrazole intermediates under conditions that promote amide bond formation, such as using carbodiimide reagents (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis :
Yields a carboxylic acid and ethylenediamine derivative. -
Basic Hydrolysis :
Forms a carboxylate salt and free amine.
| Conditions | Products | Catalyst | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid + N-[2-(5-methoxyindol-3-yl)ethyl]amine | None | |
| 2M NaOH, 100°C, 6h | Sodium 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate + ethylamine derivative | None |
Nucleophilic Substitution at the Pyridine Ring
The pyridine ring participates in nucleophilic aromatic substitution (NAS) under catalytic conditions:
-
Halogenation :
Chlorination/bromination occurs at the pyridine’s C4 position using (X = Cl, Br) and . -
Amination :
Reaction with under high pressure yields 4-aminopyridine derivatives .
| Reagent | Position | Product | Yield | Reference |
|---|---|---|---|---|
| C4 | 4-chloro-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide | 72% | ||
| C4 | 4-amino-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide | 58% |
Electrophilic Substitution at the Indole Moiety
The indole’s electron-rich C5 methoxy group directs electrophiles to the C4 and C6 positions:
-
Nitration :
introduces a nitro group at C4 . -
Sulfonation :
yields sulfonic acid derivatives.
| Reagent | Position | Product | Conditions | Reference |
|---|---|---|---|---|
| C4 | 4-nitro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide | 0°C, 2h | ||
| C6 | 6-sulfo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide | 50°C, 4h |
Oxidation and Reduction Reactions
-
Pyrazole Ring Oxidation :
oxidizes the pyrazole’s C3-C4 bond to form a diketone. -
Indole Reduction :
reduces the indole to indoline under mild conditions.
| Reagent | Target Site | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrazole C3-C4 | 3-(pyridin-3-yl)-1H-pyrazole-4,5-dione-5-carboxamide | 65% | ||
| Indole ring | N-[2-(5-methoxy-2,3-dihydro-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide | 89% |
Cyclization and Coupling Reactions
The pyridine and indole moieties enable participation in transition-metal-catalyzed cross-couplings:
-
Suzuki Coupling :
Reacts with arylboronic acids at the pyridine’s C2 position using . -
Buchwald-Hartwig Amination :
Forms C-N bonds between the indole’s C7 position and aryl amines .
Mechanistic Insights
-
Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with acid/base catalysis stabilizing transition states.
-
Pyridine NAS : Electron-deficient pyridine ring facilitates attack by nucleophiles at positions activated by meta-directing effects .
-
Indole Electrophilic Substitution : Methoxy group at C5 deactivates the indole ring, directing electrophiles to C4 and C6 .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancers. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Antifungal Properties
Compounds with a similar structure have been synthesized and tested for antifungal activity against strains such as Candida albicans. Some derivatives showed higher efficacy than traditional antifungal agents like fluconazole, indicating potential for development into new antifungal therapies .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of certain kinases or proteases that are crucial in cancer progression or microbial resistance.
Molecular Docking Studies
Molecular docking studies suggest that this compound can bind effectively to target proteins involved in various biological processes, providing insights into its mechanism of action and aiding in the design of more potent analogs .
Neurological Disorders
Emerging research indicates that indole-based compounds may have neuroprotective effects and could be beneficial in treating neurological disorders such as Alzheimer's disease. The modulation of neurotransmitter systems and reduction of neuroinflammation are key areas of investigation.
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties, which could be harnessed in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds:
- Antifungal Efficacy : A study demonstrated that certain pyrazole derivatives exhibited MIC values ≤ 25 µg/mL against Candida species, suggesting a promising avenue for antifungal drug development .
- Anticancer Research : Research highlighted that pyrazole derivatives could inhibit tumor growth in vivo, with mechanisms involving cell cycle arrest and apoptosis induction .
- Molecular Interactions : Docking studies revealed favorable binding interactions with target proteins, which could lead to the development of novel therapeutics targeting specific diseases .
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues
Tryptamine Derivatives
- 5-MeO-DiPT (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine) : Shares the 5-methoxyindole-ethyl backbone but lacks the pyrazole-carboxamide and pyridine groups. It is a serotonin receptor agonist with psychoactive properties, whereas the target compound’s pyridine and carboxamide groups likely shift its binding affinity toward kinases or enzymes .
- N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide : A melatonin analog with an acetamide substituent. The absence of the pyrazole-pyridine system limits its structural complexity compared to the target compound .
Pyrazole-Carboxamide Derivatives
- 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide : Features a pyridine substituent and carboxamide group but replaces the indole-ethyl chain with a chloropyridylmethyl group. This compound exhibits antitumor activity, suggesting the pyridine-pyrazole core may be pharmacologically versatile .
- N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide: Substitutes pyridine with a benzothiazole ring.
Sulfonamide-Incorporating Pyrazole Derivatives
- N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide (5a): Contains a sulfonamide group instead of pyridine. Sulfonamides are known carbonic anhydrase inhibitors, highlighting how substituent variation alters target specificity .
Physicochemical Properties
Pharmacokinetic Considerations
- The indole moiety may confer CYP450-mediated metabolism, while the pyridine group could enhance solubility.
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to explore the biological activity of this compound, backed by relevant research findings and data.
- Molecular Formula : C17H19N3O
- Molecular Weight : 281.35 g/mol
- CAS Number : Not specified in the search results.
Anticancer Properties
Research indicates that compounds containing a pyrazole moiety, such as this compound, exhibit significant anticancer activities.
- Mechanism of Action :
- Research Findings :
Neuropharmacological Effects
The compound's structural similarity to melatonin suggests potential neuroprotective properties. Melatonin and its derivatives are known for their antioxidant effects and ability to modulate neuroinflammation.
- Studies on Neuroprotection :
Antimicrobial Activity
Preliminary studies indicate that this compound may also possess antimicrobial properties.
- In Vitro Studies :
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated various pyrazole derivatives for their anticancer properties. The results demonstrated that certain modifications significantly enhanced their antiproliferative activity against breast and liver cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry assays.
Case Study 2: Neuroprotective Potential
In a neuropharmacological study, derivatives similar to this compound were tested for their ability to protect neuronal cells from oxidative damage. Results indicated that these compounds could effectively reduce markers of oxidative stress, suggesting their potential use in treating neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide?
- Methodology : Multi-step synthesis typically involves (1) condensation of indole derivatives with pyrazole precursors, (2) functionalization of the pyridine moiety, and (3) carboxamide coupling. For example, acid chlorides derived from pyrazole-carboxylic acids (e.g., using thionyl chloride) can react with amine-functionalized indole intermediates under anhydrous conditions .
- Validation : Characterization via NMR, LC-MS, and X-ray crystallography ensures structural fidelity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use X-ray crystallography to resolve bond angles and dihedral angles between the indole, pyrazole, and pyridine moieties. Intermolecular interactions (e.g., C–H···π bonds) can stabilize the crystal lattice, aiding in structural validation .
- Analytical Tools : Pair with IR spectroscopy to confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm) and elemental analysis for purity assessment .
Q. What are the primary pharmacological targets hypothesized for this compound?
- Methodology : Structural analogs (e.g., pyrazole-based Factor Xa inhibitors like razaxaban) suggest potential enzyme inhibition. Molecular docking against targets like CYP51 (in protozoan pathogens) or serotonin receptors (due to the indole moiety) can prioritize in vitro assays .
- Evidence : Non-azole inhibitors with indole-pyrazole scaffolds show activity against sterol demethylases in Trypanosoma spp. .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for a target enzyme?
- Methodology : (1) Modify substituents on the indole (e.g., methoxy group position) and pyridine rings; (2) Assess inhibition kinetics (e.g., ) against off-target enzymes (e.g., plasma kallikrein). For example, replacing the pyridine with a pyrimidine ring reduced off-target binding in razaxaban derivatives .
- Data Analysis : Compare selectivity ratios (target vs. off-target IC) and use CoMFA models to predict steric/electronic contributions .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology : (1) Validate assay conditions (e.g., pH, cofactors); (2) Use orthogonal assays (e.g., SPR for binding vs. functional cellular assays). For instance, discrepancies in Factor Xa inhibition may arise from protein binding differences in plasma vs. buffer systems .
- Case Study : Razaxaban analogs showed reduced efficacy in plasma due to high protein binding, resolved by introducing polar groups to lower lipophilicity .
Q. How can computational methods predict the compound’s metabolic stability?
- Methodology : (1) Perform in silico CYP450 metabolism simulations (e.g., using StarDrop or ADMET Predictor); (2) Identify metabolic soft spots (e.g., methoxy O-demethylation on the indole). Docking into CYP3A4 active sites can highlight vulnerable regions .
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
